molecular formula C7H6FNaO2S B13154475 Sodium 4-fluoro-3-methylbenzene-1-sulfinate

Sodium 4-fluoro-3-methylbenzene-1-sulfinate

Katalognummer: B13154475
Molekulargewicht: 196.18 g/mol
InChI-Schlüssel: AHUUFZCDKGSUOF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt derivative of 4-fluoro-3-methylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoro-3-methylbenzene-1-sulfinate typically involves the sulfonation of 4-fluoro-3-methylbenzene. This process can be achieved through various methods, including:

    Direct Sulfonation: Reacting 4-fluoro-3-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide.

    Oxidation of Sulfides: Oxidizing 4-fluoro-3-methylbenzenesulfide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, followed by neutralization with sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-fluoro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Sodium 4-fluoro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of sodium 4-fluoro-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and sulfonate groups, which modulate its chemical behavior.

Vergleich Mit ähnlichen Verbindungen

    Sodium 4-methylbenzenesulfinate: Lacks the fluorine substituent, resulting in different reactivity and applications.

    Sodium 4-chloro-3-methylbenzenesulfinate: Contains a chlorine substituent instead of fluorine, leading to variations in chemical properties and reactivity.

Uniqueness: Sodium 4-fluoro-3-methylbenzene-1-sulfinate is unique due to the presence of both fluorine and sulfonate groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable reagent in organic synthesis and industrial applications.

Eigenschaften

Molekularformel

C7H6FNaO2S

Molekulargewicht

196.18 g/mol

IUPAC-Name

sodium;4-fluoro-3-methylbenzenesulfinate

InChI

InChI=1S/C7H7FO2S.Na/c1-5-4-6(11(9)10)2-3-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI-Schlüssel

AHUUFZCDKGSUOF-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C=CC(=C1)S(=O)[O-])F.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.